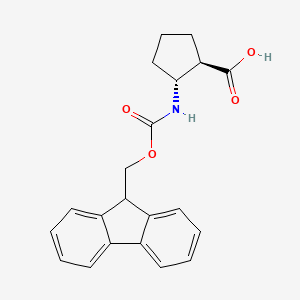

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Beschreibung

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a chiral cyclopentane-derived compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely utilized in peptide synthesis, where the Fmoc group serves as a temporary protective moiety for amines, enabling controlled deprotection under mild basic conditions. Its stereochemistry ((1R,2R)) is critical for ensuring correct spatial orientation in target molecules, particularly in medicinal chemistry and bioconjugation applications .

Key properties include:

Eigenschaften

IUPAC Name |

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLDVIJVCPIJCM-IEBWSBKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573546 | |

| Record name | (1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359586-69-9 | |

| Record name | (1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fmoc Protection: The synthesis typically begins with the protection of the amino group using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane.

Cyclopentanecarboxylic Acid Introduction: The next step involves the introduction of the cyclopentanecarboxylic acid moiety. This can be done through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, facilitating its attachment to the protected amino compound.

Industrial Production Methods

Industrial production of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to handle the reagents and solvents.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity standards through rigorous testing.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the Fmoc group, leading to its removal and the liberation of the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid derivatives.

Reduction: Free amino compound after Fmoc removal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Peptide Synthesis: Widely used in the synthesis of peptides due to the Fmoc protecting group, which is easily removed under mild conditions.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology

Protein Engineering: Utilized in the synthesis of modified peptides and proteins for research purposes.

Enzyme Studies: Helps in the preparation of enzyme substrates and inhibitors.

Medicine

Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

Diagnostic Tools: Plays a role in the development of diagnostic peptides and probes.

Industry

Biotechnology: Employed in the production of biotechnological products, including enzymes and antibodies.

Pharmaceuticals: Integral in the manufacturing of pharmaceutical intermediates and active ingredients.

Wirkmechanismus

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group, allowing for further reactions or the finalization of the peptide structure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

The stereochemistry and substituent positions significantly influence the reactivity, solubility, and applications of these compounds.

a) (1S,2R)-Isomer (CAS 1203556-26-6)

- Molecular Weight : Identical (351.40 g/mol) to the (1R,2R) form, but distinct in chiral properties .

b) (1R,3S)- and (1S,3R)-Isomers (CAS 220497-66-5, 220497-67-6)

- Structural Variation: The amino group is positioned at the 3rd carbon of the cyclopentane ring instead of the 2nd.

- Applications : These isomers are used in synthesizing constrained peptides or macrocycles, where ring size and substituent orientation impact conformational stability .

c) 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid (CAS 117322-30-2)

- Key Difference: The amino group is attached to the 1st carbon of the cyclopentane ring, creating a quaternary center. This structure may reduce rotational flexibility, making it suitable for rigid peptide scaffolds .

Cyclohexane and Larger Ring Analogs

a) (1S,2R)-2-((Fmoc)amino)cyclohexanecarboxylic Acid (CAS 430460-38-1)

Functional Group Modifications

a) (R)-2-((Fmoc)amino)-3-mercaptopropanoic Acid (CAS 135248-89-4)

- Modification : Incorporates a thiol (-SH) group instead of a cyclopentane ring.

- Applications : Used in synthesizing disulfide bonds in peptides or for site-specific conjugation .

b) 2-((Fmoc)amino)-2-(4-chlorophenyl)acetic Acid

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Applications |

|---|---|---|---|---|---|

| (1R,2R)-2-((Fmoc)amino)cyclopentanecarboxylic acid | 117322-30-2* | C₂₁H₂₁NO₄ | 351.40 | (1R,2R) cyclopentane | Peptide synthesis, chiral templates |

| (1S,2R)-2-((Fmoc)amino)cyclopentanecarboxylic acid | 1203556-26-6 | C₂₁H₂₁NO₄ | 351.40 | (1S,2R) stereoisomer | Diastereoselective synthesis |

| (1R,3S)-3-((Fmoc)amino)cyclopentanecarboxylic acid | 220497-66-5 | C₂₁H₂₁NO₄ | 351.40 | Amino group at C3 | Macrocyclic peptides |

| (1S,2R)-2-((Fmoc)amino)cyclohexanecarboxylic acid | 430460-38-1 | C₂₂H₂₃NO₄ | 365.42 | Cyclohexane ring | Hydrophobic peptide segments |

| (R)-2-((Fmoc)amino)-3-mercaptopropanoic acid | 135248-89-4 | C₁₉H₁₇NO₄S | 363.41 | Thiol functional group | Disulfide bond formation |

| 2-[((Fmoc)amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid | 2137628-62-5 | C₂₅H₂₇NO₄ | 405.49 | Bicyclo[2.2.2]octane scaffold | Protease-resistant peptides |

Biologische Aktivität

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly known as Fmoc-cycloleucine, is a derivative of cycloleucine that has garnered interest in medicinal chemistry due to its potential applications in drug development and peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.43 g/mol

- CAS Number : 389057-34-5

- Purity : >95%

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Protein Synthesis Inhibition : The compound acts as a competitive inhibitor in peptide synthesis pathways, particularly affecting the incorporation of amino acids into growing peptide chains.

- Cell Signaling Modulation : It has been shown to influence several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibiotic agent.

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The study found that treatment with concentrations as low as 10 µM led to a marked increase in apoptotic markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.